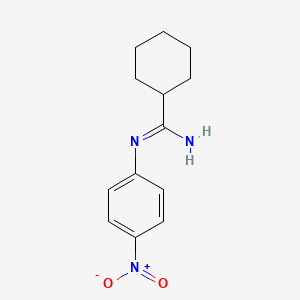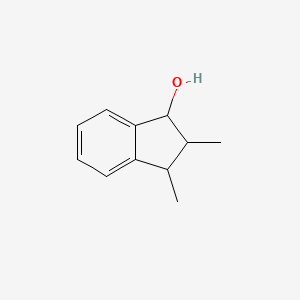
2,3-Dimethyl-2,3-dihydro-1H-inden-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethyl-2,3-dihydro-1H-inden-1-ol is an organic compound with the molecular formula C₁₁H₁₄O and a molecular weight of 162.2283 g/mol It is a derivative of indanol and is characterized by the presence of two methyl groups and a hydroxyl group attached to the indane ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-2,3-dihydro-1H-inden-1-ol typically involves the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives. This reaction is catalyzed by TpRuPPh₃(CH₃CN)₂PF₆ in hot toluene, leading to the formation of 1-substituted-1H-indene and 1-indanone products . Another method involves the palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides and dienyl triflates, iodides, and bromides .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Dimethyl-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.
Substitution: Substitution reactions typically involve halogenation or alkylation using reagents like halogens or alkyl halides.
Major Products: The major products formed from these reactions include various substituted indanones, indenes, and other derivatives depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2,3-Dimethyl-2,3-dihydro-1H-inden-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of pharmaceuticals with specific therapeutic effects.
Wirkmechanismus
The mechanism of action of 2,3-Dimethyl-2,3-dihydro-1H-inden-1-ol involves its interaction with various molecular targets and pathways. The compound acts as an electron donor and can participate in redox reactions, influencing cellular processes and biochemical pathways. Its specific molecular targets and pathways are still under investigation, but it is known to affect enzyme activity and cellular signaling .
Vergleich Mit ähnlichen Verbindungen
Indane: A parent compound with a similar structure but without the methyl and hydroxyl groups.
1-Indanol: Another derivative of indane with a hydroxyl group but without the methyl groups.
2,3-Dihydro-1H-inden-1-one: A related compound with a ketone group instead of a hydroxyl group.
Uniqueness: 2,3-Dimethyl-2,3-dihydro-1H-inden-1-ol is unique due to the presence of both methyl and hydroxyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Eigenschaften
CAS-Nummer |
104174-47-2 |
|---|---|
Molekularformel |
C11H14O |
Molekulargewicht |
162.23 g/mol |
IUPAC-Name |
2,3-dimethyl-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C11H14O/c1-7-8(2)11(12)10-6-4-3-5-9(7)10/h3-8,11-12H,1-2H3 |
InChI-Schlüssel |
XETZEKWPNHTPOC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C2=CC=CC=C2C1O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


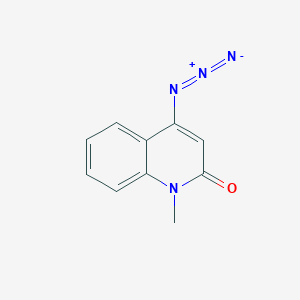
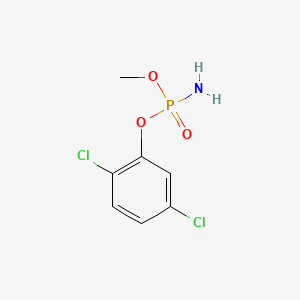

![2,8-Diazaspiro[4.5]decane-1,3-dione,2-(2-hydroxyethyl)-](/img/structure/B14326186.png)
![3-Chloro-4-[4-(dimethylamino)phenyl]cyclobut-3-ene-1,2-dione](/img/structure/B14326187.png)
![N,N'-[Oxydi(4,1-phenylene)]bis(N-phenylnaphthalen-2-amine)](/img/structure/B14326191.png)
silanol](/img/structure/B14326192.png)
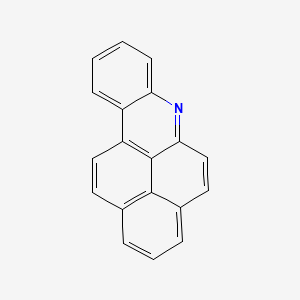
![3-(2-hydroxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide](/img/structure/B14326205.png)
![3-[(Diethylamino)methyl]-1,8-dimethoxyanthracene-9,10-dione](/img/structure/B14326206.png)

![6-[2-(Propylamino)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14326218.png)
